H-Ala-OtBu.HCl, also known as L-Alanine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 181.66 g/mol. It is characterized by its crystalline powder form, typically appearing white to off-white in color. This compound is hygroscopic, meaning it can absorb moisture from the air, which necessitates careful storage conditions, ideally between 2-8°C. H-Ala-OtBu.HCl is soluble in methanol and has a melting point range of 168-175°C .
These reactions are essential for synthesizing biologically active compounds and pharmaceuticals .
The biological activity of H-Ala-OtBu.HCl is primarily linked to its function as a building block in peptide synthesis. L-Alanine, the active component upon hydrolysis, plays crucial roles in protein synthesis and metabolism. It serves as a substrate for gluconeogenesis and is involved in nitrogen transport in the body. The tert-butyl ester form enhances lipophilicity, potentially improving the bioavailability of peptides synthesized from this compound .
H-Ala-OtBu.HCl can be synthesized through several methods:
H-Ala-OtBu.HCl has several applications in both research and industry:
Interaction studies involving H-Ala-OtBu.HCl focus on its role in biochemical pathways and its interactions with other molecules during peptide synthesis. Given its structure, it may interact with:
Such studies are crucial for understanding its biological implications and optimizing its use in drug design .
H-Ala-OtBu.HCl shares structural similarities with several other compounds that are also used in peptide synthesis and organic chemistry. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
H-D-Alanine tert-butyl ester hydrochloride | 59531-86-1 | 1.00 |
L-Alanine methyl ester hydrochloride | 13404-22-3 | 0.94 |
β-Alanine tert-butyl ester hydrochloride | 51537-21-4 | 0.94 |
(S)-Isopropyl 2-aminopropanoate hydrochloride | 62062-65-1 | 0.94 |
H-Ala-OtBu.HCl is unique due to its specific tert-butyl ester configuration, which enhances lipophilicity compared to other amino acid esters. This property can improve solubility and bioavailability when incorporated into peptides, making it particularly valuable in pharmaceutical applications .
Irritant